molecular formula C22H21NO4S B450589 Propan-2-yl 2-benzamido-4-(4-methoxyphenyl)thiophene-3-carboxylate

Propan-2-yl 2-benzamido-4-(4-methoxyphenyl)thiophene-3-carboxylate

Cat. No.: B450589
M. Wt: 395.5g/mol
InChI Key: DPPBMYVZWPPCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl 2-benzamido-4-(4-methoxyphenyl)thiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiophene ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-benzamido-4-(4-methoxyphenyl)thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring. The process may include:

    Formation of the Thiophene Ring: This can be achieved through the reaction of a suitable dicarbonyl compound with elemental sulfur.

    Introduction of Substituents: The benzoylamino and methoxyphenyl groups are introduced through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylate group with isopropyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-benzamido-4-(4-methoxyphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the benzoylamino group can yield the corresponding amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 2-benzamido-4-(4-methoxyphenyl)thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-benzamido-4-(4-methoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The benzoylamino group may interact with enzymes or receptors, modulating their activity. The thiophene ring’s stability allows it to act as a scaffold for binding to various biological molecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate: Lacks the methoxy group, which may affect its reactivity and biological activity.

    Isopropyl 2-(benzoylamino)-4-(4-hydroxyphenyl)-3-thiophenecarboxylate: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.

Uniqueness

The presence of the methoxy group in Propan-2-yl 2-benzamido-4-(4-methoxyphenyl)thiophene-3-carboxylate enhances its solubility and may improve its interaction with certain biological targets, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C22H21NO4S

Molecular Weight

395.5g/mol

IUPAC Name

propan-2-yl 2-benzamido-4-(4-methoxyphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C22H21NO4S/c1-14(2)27-22(25)19-18(15-9-11-17(26-3)12-10-15)13-28-21(19)23-20(24)16-7-5-4-6-8-16/h4-14H,1-3H3,(H,23,24)

InChI Key

DPPBMYVZWPPCHD-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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